Superior Potency of Keap1-Nrf2-IN-17 Compared to Benzene Core Analog in Biochemical Assays
Keap1-Nrf2-IN-17 (compound 18) demonstrates significantly greater potency than its direct benzene core analog, compound 8g, which shares the same C2-substituent. This head-to-head comparison across two orthogonal biochemical assays confirms the superiority of the naphthalene scaffold in this chemical series [1].
| Evidence Dimension | Inhibitory potency in FP and TR-FRET assays |
|---|---|
| Target Compound Data | FP IC50: 88.6 nM, Ki: ~1.9 nM; TR-FRET IC50: 19.0 nM, Ki: 7.6 nM |
| Comparator Or Baseline | Compound 8g (benzene core analog): FP IC50: 111 nM; TR-FRET IC50: 55.0 nM |
| Quantified Difference | ~1.3-fold more potent in FP; ~2.9-fold more potent in TR-FRET |
| Conditions | FP assay (100 nM Keap1, 10 nM FITC-9mer Nrf2 peptide); TR-FRET assay (5 nM Keap1, 25 nM FITC-9mer Nrf2 peptide) |
Why This Matters
This data provides direct, quantitative justification for selecting Keap1-Nrf2-IN-17 over its benzene-core analog when higher target engagement in biochemical assays is required for experimental objectives.
- [1] Lee S, Abed DA, Hu L. Structural modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. Eur J Med Chem. 2023 Dec 27;265:116104. doi: 10.1016/j.ejmech.2023.116104. View Source
